N-methyl-4-{4-[4-(methylamino)phenoxy]butoxy}aniline
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Overview
Description
N-methyl-4-{4-[4-(methylamino)phenoxy]butoxy}aniline is an organic compound with the molecular formula C18H24N2O2 and a molecular weight of 300.402 g/mol. This compound is characterized by the presence of an aniline group substituted with a methylamino group and a phenoxybutoxy chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-{4-[4-(methylamino)phenoxy]butoxy}aniline can be achieved through several synthetic routes. One common method involves the reaction of 4-(methylamino)phenol with 4-bromobutoxybenzene in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-{4-[4-(methylamino)phenoxy]butoxy}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen or the phenoxy group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
N-methyl-4-{4-[4-(methylamino)phenoxy]butoxy}aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methyl-4-{4-[4-(methylamino)phenoxy]butoxy}aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4-(4-methylaminophenyl)aniline
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-methyl-4-{4-[4-(methylamino)phenoxy]butoxy}aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of aniline, methylamino, and phenoxybutoxy groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H24N2O2 |
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Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-methyl-4-[4-[4-(methylamino)phenoxy]butoxy]aniline |
InChI |
InChI=1S/C18H24N2O2/c1-19-15-5-9-17(10-6-15)21-13-3-4-14-22-18-11-7-16(20-2)8-12-18/h5-12,19-20H,3-4,13-14H2,1-2H3 |
InChI Key |
IVTAXHFKYAXADN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)NC |
Origin of Product |
United States |
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